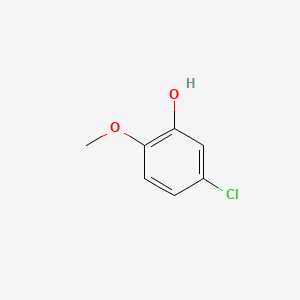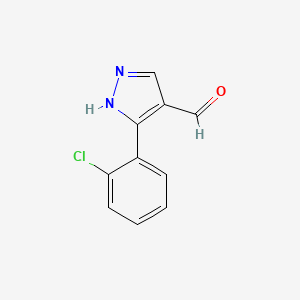
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of “5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde”, there are related compounds that have been synthesized. For instance, ketamine, a compound with a similar 2-chlorophenyl group, has been synthesized using a hydroxy ketone intermediate . Another compound, Clonazepam, which also contains a 2-chlorophenyl group, has been synthesized through a series of reactions involving bromoacetyl bromide and hexamethylenetetramine .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde and its derivatives are synthesized using various techniques, including condensing chalcones with hydrazine hydrate in the presence of aliphatic acids (Loh et al., 2013). Microwave-assisted synthesis is also employed for efficient production (Orrego-Hernández et al., 2015).
Crystal Structure Determination
X-ray diffraction methods are utilized to determine the crystal structure of these compounds, revealing specific details about molecular geometry and intermolecular interactions (Xu & Shi, 2011).
Chemical Reactions and Derivatives
Formation of Pyrazolines and Pyrazoles
Various derivatives, like N-substituted pyrazolines, are produced from these compounds. These derivatives have significant dihedral angles formed between the pyrazole and the substituted rings, indicating distinct molecular geometries (Loh et al., 2013).
Creation of Novel Compounds
New compounds linked to pyrenyl-pyrazole functions are obtained through reactions with different methyl aryl ketones (Khalifa et al., 2017). Additionally, chalcones and reduced bipyrazoles are synthesized from these compounds (Cuartas et al., 2017).
Potential Applications
Anticonvulsant and Analgesic Studies
Some derivatives are evaluated for anticonvulsant and analgesic activities, with certain compounds showing potent effects (Viveka et al., 2015).
Antimicrobial and Antioxidant Properties
New quinolinyl chalcones containing a pyrazole group synthesized from these compounds show promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Similar compounds, such as profenofos, an organophosphate insecticide, exert their effects via the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in target organisms, leading to their eventual death .
Biochemical Pathways
It is known that pyrazole derivatives have diverse biological activities . For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds, such as clonazepam, are known to be rapidly and completely absorbed after oral administration, with an absolute bioavailability of about 90% . Maximum plasma concentrations of clonazepam are reached within 1 to 4 hours after oral administration .
Result of Action
It is known that pyrazole derivatives have diverse biological activities . For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may have a wide range of molecular and cellular effects.
Action Environment
It is known that the efficacy of similar compounds, such as pesticides and insecticides, can be influenced by various environmental factors, including temperature, humidity, and ph .
properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)10-7(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOFFLTNRLZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240949 | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
199682-74-1 | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199682-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





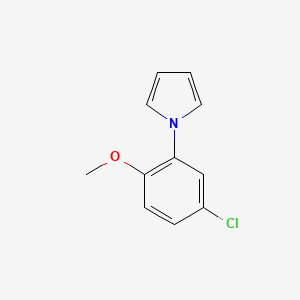

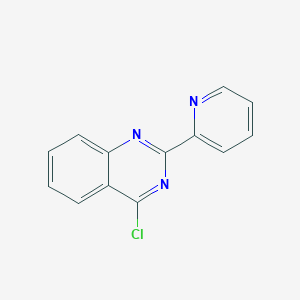

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)

![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)

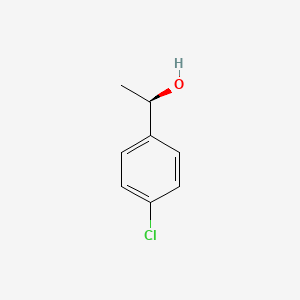
![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)
